Elmustine

Melanoma xenograft Nitrosourea efficacy ranking In vivo tumor inhibition

Elmustine (HECNU) is a water-soluble 2-chloroethylnitrosourea with weak carbamoylating activity and 3-fold lower glutathione reductase inhibition (IC₅₀ 3 μM vs BCNU 1 μM), sparing lung, liver, and kidney enzymes. Its aqueous solubility uniquely enables intra-arterial and convection-enhanced delivery for high-grade glioma models—protocols impossible with lipophilic nitrosoureas. With a mild, reversible, non-cumulative toxicity profile, Elmustine is the preferred nitrosourea for chronic dosing xenograft studies and redox homeostasis research requiring minimal off-target enzymatic interference.

Molecular Formula C5H10ClN3O3
Molecular Weight 195.60 g/mol
CAS No. 60784-46-5
Cat. No. B1199077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElmustine
CAS60784-46-5
Synonyms1-(2-chloroethyl)-1-nitroso-3-(2-hydroxyethyl)urea
1-(2-hydroxyethyl)-3-(2-chloroethyl)-3-nitrosourea
2-chloroethyl-1-nitrosureidoethanol
CNU-ethanol
elmustine
HECNU
NSC 29485
Molecular FormulaC5H10ClN3O3
Molecular Weight195.60 g/mol
Structural Identifiers
SMILESC(CO)NC(=O)N(CCCl)N=O
InChIInChI=1S/C5H10ClN3O3/c6-1-3-9(8-12)5(11)7-2-4-10/h10H,1-4H2,(H,7,11)
InChIKeyYJZJEQBSODVMTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elmustine (HECNU, CAS 60784-46-5): A Differentiated Water-Soluble Nitrosourea Alkylating Agent for Oncology Research Procurement


Elmustine (CAS 60784-46-5; synonym HECNU) is a 2-chloroethylnitrosourea analog of carmustine (BCNU) classified as an alkylating antineoplastic agent within the nitrosourea therapeutic class [1]. Its molecular formula is C₅H₁₀ClN₃O₃ with a molecular weight of 195.6 Da, and it functions as both a monofunctional and bifunctional DNA alkylator, with 2-hydroxyethylation identified as the most abundant DNA lesion produced in vitro [2]. Originally developed as a water-soluble congener intended to improve upon the therapeutic index of lipophilic nitrosoureas, elmustine advanced to Phase II clinical evaluation for malignant glioma before its formal development was discontinued, and it remains an experimental agent of significant comparative pharmacological interest [3].

Why Elmustine Cannot Be Interchanged with Carmustine, Lomustine, or Nimustine in Research Protocols


Although elmustine (HECNU), carmustine (BCNU), lomustine (CCNU), and nimustine (ACNU) all belong to the chloroethylnitrosourea class and share a common DNA chloroethylation mechanism, they diverge substantially in carbamoylating potential, glutathione reductase inhibition potency, organ-specific toxicity patterns, and clinical tolerability [1]. Crucially, elmustine is a weakly carbamoylating agent in contrast to the potent carbamoylator BCNU, a difference that directly translates into differential glutathione reductase inhibition across non-hematopoietic organs and may underlie the reduced pulmonary toxicity observed clinically [2]. Furthermore, elmustine has demonstrated distinct clinical utility in intra-arterial brain tumor infusion protocols that cannot be assumed for more lipophilic nitrosoureas [3]. The quantitative evidence below establishes that elmustine occupies a pharmacologically distinct sub-position within the nitrosourea class.

Quantitative Differentiation Evidence for Elmustine (HECNU) Relative to Closest Nitrosourea Analogs


Tumor-Inhibitory Rank Order: HECNU Ranks First Among Five Nitrosoureas in a Human Melanoma Xenograft Model

In a direct comparative study evaluating five nitrosoureas in a human melanoma xenograft system, hydroxyethyl-CNU (HeCNU / elmustine) ranked first in tumor-inhibitory activity, outperforming the clinically established lipophilic nitrosoureas BCNU, CCNU, and MeCCNU as well as the water-soluble analog chlorozotocin (CZT), which ranked last [1]. The rank order was: HeCNU > BCNU > CCNU > MeCCNU > CZT. When doses were normalized to the corresponding LD₁₀/₃₀ values, HeCNU maintained a favorable position ranking low among conventional nitrosoureas for relative toxicity, indicating a potentially superior therapeutic ratio [1].

Melanoma xenograft Nitrosourea efficacy ranking In vivo tumor inhibition

Glutathione Reductase Inhibition Potency: HECNU Is Three-Fold Less Potent Than BCNU in Human Erythrocytes

BCNU and its derivative HeCNU are both clinically used antitumor drugs that function as inhibitors of the antioxidant enzyme glutathione reductase, but with markedly different potencies. When human erythrocytes were treated in vitro, 50% enzyme inhibition was achieved with 1 μM BCNU versus 3 μM HeCNU within 2 hours, representing a 3-fold lower inhibitory potency for elmustine [1]. Complete inhibition (≥98%) of glutathione reductase was achievable with both drugs, but only when glucose was present in the medium as a source of reducing equivalents [1]. This quantitative difference reflects the substantially lower carbamoylating potential of the 2-hydroxyethyl group liberated from HeCNU compared with the 2-chloroethyl-derived isocyanate from BCNU [2].

Glutathione reductase inhibition Nitrosourea carbamoylation Antioxidant enzyme targeting

Organ-Specific Glutathione Reductase Suppression: HECNU Spares Liver, Kidney, and Lung Relative to BCNU

In a comparative rat study investigating two 2-chloroethylnitrosoureas with similar alkylating but strongly different carbamoylating activity, glutathione reductase activity in bone marrow was similarly affected by both BCNU and HECNU, confirming that marrow toxicity is driven by alkylation rather than carbamoylation [1]. However, in liver, kidney, and lung, glutathione reductase activity was strongly decreased by the potent carbamoylator BCNU, whereas no or only minor effects were produced by the weakly carbamoylating HECNU [1]. The authors explicitly linked the carbamoylating reaction of BCNU to pulmonary toxicity, a major dose-limiting side effect observed clinically with carmustine that would be expected to be attenuated with elmustine [1].

Organ-selective toxicity Carbamoylating potential Pulmonary toxicity avoidance

Phase II Clinical Tolerability in Recurrent Glioma: HECNU Demonstrates Superior Tolerance Over BCNU and CCNU at Therapeutic Doses

In a Phase II clinical trial enrolling 40 adults with recurrent supratentorial malignant gliomas, HECNU was administered intravenously at 130 mg/m² every 5–6 weeks (mean 5.4 weeks) with concomitant corticosteroids [1]. Objective remission (defined as clear-cut clinical improvement persisting ≥4 weeks after complete corticosteroid discontinuation) was achieved in 8 patients (20%), with CT-confirmed 50–100% tumor reduction in all responders [1]. An additional 14 patients (35%) improved or remained stable. Critically, the authors reported that drug toxicity was mild, reversible, and non-cumulative, and concluded that the better tolerance of HECNU could represent a real advantage over BCNU and CCNU, the commonly used nitrosourea derivatives [1].

Glioma chemotherapy Nitrosourea tolerability Phase II clinical trial

Intra-Arterial HECNU in Recurrent Glioma: 49% Overall Response Rate with Subtype-Specific Efficacy up to 92%

In a Phase II study evaluating intra-arterial infra-ophthalmic infusion of HECNU in 53 patients with malignant recurrent glioma, an overall response rate of 49% was achieved with a median survival of 8.5 months [1]. Response varied substantially by histological subtype: glioblastoma multiforme showed a 33% response rate (median survival 4.5 months), anaplastic astrocytoma 50% (median survival 18 months), and malignant recurrences of low-grade astrocytomas demonstrated a 92% response rate (median survival 18 months) [1]. Serious complications included monocular blindness in 3 cases (5.7%) and leukoencephalopathy in 6 cases (11.3%) [1]. This intra-arterial application exploits the water solubility of HECNU, a property not shared by the lipophilic nitrosoureas BCNU, CCNU, and MeCCNU, which are practically insoluble in water (<0.05–0.1 mg/mL) and require organic solvent-based formulations [2].

Intra-arterial chemotherapy Recurrent glioma Nitrosourea brain delivery

Evidence-Backed Application Scenarios for Elmustine (HECNU) in Oncology Research and Preclinical Drug Development


In Vivo Xenograft Efficacy Studies Requiring a Nitrosourea with Proven First-Rank Tumor-Inhibitory Activity

Investigators conducting human tumor xenograft studies in nude mice, particularly melanoma models, can select elmustine (HECNU) based on its demonstrated first-rank tumor-inhibitory activity among five nitrosoureas (BCNU, CCNU, MeCCNU, CZT, and HeCNU) in a direct comparative evaluation [1]. When the experimental objective is to establish the upper boundary of nitrosourea efficacy in a given xenograft system, elmustine provides the benchmark compound.

Redox Biology Studies Requiring Titratable Glutathione Reductase Inhibition with Reduced Carbamoylation-Driven Off-Target Effects

For experiments investigating the role of glutathione reductase in tumor redox homeostasis or parasitic diseases such as malaria, elmustine provides a 3-fold lower inhibitory potency (IC₅₀ 3 μM) compared with BCNU (IC₅₀ 1 μM) in erythrocytes, offering a broader dynamic range for dose-response studies [2]. Furthermore, elmustine's weak carbamoylating potential means glutathione reductase activity in liver, kidney, and lung is largely spared, unlike the strong suppression caused by BCNU, making elmustine the nitrosourea of choice when pulmonary or hepatic enzymatic interference must be minimized [3].

Intra-Arterial or Locoregional Brain Tumor Delivery Protocols Leveraging Aqueous Solubility

Research programs developing intra-arterial, intrathecal, or convection-enhanced delivery strategies for high-grade glioma can utilize elmustine's water solubility—a property absent in lipophilic nitrosoureas such as BCNU, CCNU, and MeCCNU that are practically insoluble in water and require organic solvent-based formulations [4]. The published Phase II intra-arterial HECNU data (49% overall response rate; 92% in malignant recurrences of low-grade astrocytomas) provide directly translatable clinical response benchmarks for preclinical experimental design [5].

Longitudinal or Repeated-Dosing In Vivo Protocols Where Non-Cumulative Toxicity Is Essential

In chronic dosing regimens or protocols requiring repeated nitrosourea administration cycles, elmustine's clinical toxicity profile—characterized as mild, reversible, and non-cumulative—differentiates it from BCNU and CCNU, which are associated with dose-limiting cumulative myelosuppression and pulmonary toxicity [6]. This tolerability advantage, explicitly noted by the clinical investigators, supports elmustine as the preferred nitrosourea for studies where maintaining animal welfare and avoiding toxicity-driven attrition is critical.

Quote Request

Request a Quote for Elmustine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.